(R)-7-methoxy-2-phenylchroman-4-one is the dextrorotatory, enantiomerically pure form of 7-methoxyflavanone. As a member of the flavanone class, a group of polyketide natural products and synthetic derivatives, it possesses a defined stereocenter at the C2 position. This specific stereochemistry is a critical attribute for its use in applications sensitive to molecular chirality, such as asymmetric synthesis and stereospecific biological interaction studies. Its utility is defined not just by the flavanone core, but by the precise three-dimensional arrangement of its phenyl and chromanone rings, which dictates its interaction with other chiral molecules.
Substituting this (R)-enantiomer with the less expensive racemic mixture, (R/S)-7-methoxy-2-phenylchroman-4-one, is inappropriate for any stereospecific application. In chiral environments, the two enantiomers behave as distinct chemical entities. The presence of the (S)-enantiomer in a 1:1 ratio in the racemate can lead to competitive inhibition at biological targets, undesired side-products in asymmetric synthesis, or confounding results in chiral recognition studies. Quantitative analytical data confirms that the (R) and (S) enantiomers are baseline-separable with high resolution, demonstrating their distinct physicochemical properties and reinforcing the necessity of using the enantiomerically pure form for reproducible, stereospecific outcomes.
The procurement of an enantiomerically pure compound requires verifiable proof of its distinctness from its stereoisomer. For 7-methoxy-2-phenylchroman-4-one, a direct head-to-head analytical separation demonstrates a high degree of chiral recognition on a polysaccharide-based chiral stationary phase. The separation factor (α), which measures the relative retention of the two enantiomers, was 1.339, indicating different interaction energies with the chiral selector. The resolution value (Rs) of 5.721 signifies a complete baseline separation between the enantiomer peaks, far exceeding the minimum requirement (Rs > 1.5) for accurate quantification.
| Evidence Dimension | Chiral HPLC Separation Efficiency |
| Target Compound Data | The (R)-enantiomer is one of two fully resolved peaks. |
| Comparator Or Baseline | Racemic (R/S)-7-methoxy-2-phenylchroman-4-one |
| Quantified Difference | Separation Factor (α) = 1.339; Resolution (Rs) = 5.721 |
| Conditions | Stationary Phase: Chiralpak® IB; Mobile Phase: Hexane/Isopropanol (95:5 v/v); Flow Rate: 0.6 mL/min; Detection: 254 nm |
This provides a direct, quantitative method for verifying the enantiomeric purity of this specific compound, a critical quality attribute for any buyer performing stereospecific research or synthesis.
The demonstrated high-resolution separation makes this compound suitable as a reference standard for developing and validating analytical methods aimed at quantifying the enantiomeric excess (e.e.) of 7-methoxyflavanone in synthetic mixtures or biological samples.
As a chiral building block, the defined stereocenter at C2 can be used to introduce and control stereochemistry in the synthesis of more complex molecules, where using the racemic alternative would yield an undesired racemic product.
This pure enantiomer is the correct tool for investigating whether a biological target, such as an enzyme or receptor, exhibits stereopreference. Comparing its activity against the (S)-enantiomer or the racemate can elucidate structure-activity relationships critical in pharmacology and chemical biology.